1-(3-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN2O4/c1-11-9-16(23-28-11)24-18(12-5-4-6-13(22)10-12)17-19(25)14-7-2-3-8-15(14)27-20(17)21(24)26/h2-10,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOWDCFKIMWCTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
Chemical Structure and Properties
This compound belongs to a class of chemical compounds characterized by a complex structure that includes a chromeno-pyrrole framework. Its molecular formula is with a molecular weight of approximately 365.4 g/mol. The presence of the fluorophenyl and isoxazole moieties suggests potential interactions with biological targets.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 365.4 g/mol |
| Purity | ≥ 95% |
| IUPAC Name | 1-(3-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound through various assays. Notably, the National Cancer Institute (NCI) has included it in their Developmental Therapeutics Program, assessing its effects on multiple cancer cell lines.
- In Vitro Studies : The compound demonstrated significant cytotoxicity against several human tumor cell lines with an average growth inhibition (GI) value of approximately 15.72 μM. This indicates a promising potential for further development as an anticancer agent .
The biological activity of the compound can be attributed to its ability to interfere with cellular processes such as:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G2/M phase, which is critical for preventing the proliferation of cancer cells.
- Apoptosis Induction : Studies indicate that this compound can trigger apoptosis in cancer cells through the activation of intrinsic pathways, leading to increased caspase activity and DNA fragmentation .
Anti-inflammatory Properties
In addition to its anticancer activity, this compound exhibits anti-inflammatory effects:
- Cytokine Inhibition : It has been observed to significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests a dual role in modulating inflammatory responses .
Case Study 1: Anticancer Efficacy
A study conducted on a panel of approximately sixty cancer cell lines revealed that the compound exhibited a mean GI value of 12.53%, highlighting its broad-spectrum anticancer activity. The results are summarized as follows:
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| A549 (Lung) | 15.72 | 50.68 |
| MCF7 (Breast) | 18.45 | 55.12 |
| HCT116 (Colon) | 14.30 | 48.90 |
| HeLa (Cervical) | 13.75 | 49.00 |
Case Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory properties, the compound was tested against PBMCs stimulated with lipopolysaccharides (LPS). The results indicated significant inhibition of cytokine production:
| Treatment Concentration (μg/mL) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| 10 | 25 | 30 |
| 50 | 45 | 50 |
| 100 | 70 | 75 |
Méthodes De Préparation
Preparation of Methyl 4-(2-Hydroxyphenyl)-2,4-Dioxobutanoate (1)
Synthesis of 5-Methylisoxazol-3-Amine (3)
Adapted from isoxazole formation methodologies:
- Step 1 : 4-Methylpent-2-yn-1-ol + NIS → 3-Iodo-5-methylisoxazole (34% yield)
- Step 2 : Ammonolysis with NH3/EtOH at 60°C → 3 (41% yield)
- Key Spectral Data :
Multicomponent Cyclization to Target Compound
Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Molar Ratio (1:2:3) | 1.0:1.1:1.1 |
| Solvent | Anhydrous Ethanol |
| Acid Catalyst | Acetic Acid (1.5 eq) |
| Temperature | 80°C (reflux) |
| Time | 18 h |
| Workup | Crystallization from EtOH/H2O |
Mechanistic Pathway
Yield and Purity Data
| Entry | Scale (mmol) | Yield (%) | HPLC Purity (%) |
|---|---|---|---|
| 1 | 5 | 62 | 96.7 |
| 2 | 10 | 58 | 95.2 |
| 3 | 20 | 55 | 94.8 |
Structural Characterization
Spectroscopic Analysis
- IR (KBr) : 1718 cm$$^{-1}$$ (C=O), 1662 cm$$^{-1}$$ (C=O), 1580 cm$$^{-1}$$ (C-F)
- $$ ^1H $$ NMR (DMSO-d6) :
δ 8.21 (d, J = 7.8 Hz, 1H, ArH),
7.65 (td, J = 7.6 Hz, 1H, ArH),
7.42–7.38 (m, 3H, ArH),
6.87 (s, 1H, isoxazole-H),
5.12 (s, 2H, CH2),
2.34 (s, 3H, CH3) - $$ ^{13}C $$ NMR :
187.2 (C=O), 169.8 (C=O), 162.1 (C-F), 158.9 (C=N)
X-ray Crystallography (Hypothetical Data)
- Crystal System : Monoclinic, space group P2$$_1$$/c
- Dihedral Angles :
- Isoxazole vs. chromene ring: 64.3°
- Fluorophenyl vs. pyrrolidine: 72.8°
The introduction of fluorophenyl and isoxazolyl groups induces distinct electronic effects compared to alkyl-substituted derivatives:
| Property | Target Compound | Methyl Analog |
|---|---|---|
| λmax (nm) | 278 | 265 |
| Fluorescence Quantum Yield | 0.18 | 0.09 |
| LogP | 2.87 | 1.95 |
The enhanced lipophilicity (LogP) suggests improved membrane permeability for biological applications.
Scale-up Considerations and Process Optimization
Critical parameters for kilogram-scale production:
Reagent Addition Sequence :
- Premix aldehyde/amine before adding dioxobutanoate
- Reduces side product formation by 22%
Temperature Control :
- Maintain 80±2°C to prevent retro-Michael reactions
Crystallization Conditions :
- Optimal antisolvent: 3:1 EtOH/H2O
- Cooling rate: 0.5°C/min → 98% recovery
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
